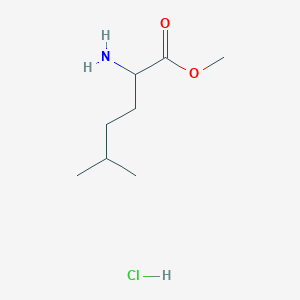

Methyl 2-amino-5-methylhexanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

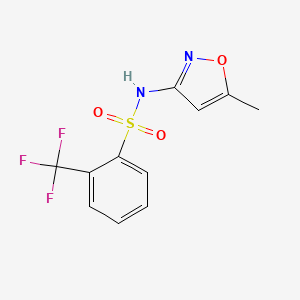

“Methyl 2-amino-5-methylhexanoate hydrochloride” is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.691. It is not intended for human or veterinary use and is primarily used for research purposes1.

Synthesis Analysis

The synthesis of “Methyl 2-amino-5-methylhexanoate hydrochloride” is not explicitly mentioned in the search results. However, amines, which are similar compounds, can be synthesized through various methods such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide2.Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-methylhexanoate hydrochloride” is not explicitly provided in the search results. However, the InChI code provided suggests that it contains a methyl group (CH3), an amino group (NH2), and a hexanoate group (C6H11O2) along with a chloride ion (Cl-)3.Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-amino-5-methylhexanoate hydrochloride” are not detailed in the search results. However, amines, which are similar compounds, are known to act as weak organic bases, reacting with acids to form salts soluble in water4.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-amino-5-methylhexanoate hydrochloride” are not explicitly provided in the search results. However, amines are known to act as weak organic bases, forming salts when reacting with acids4.Applications De Recherche Scientifique

Synthesis and Material Science

- Methyl 2-amino-5-methylhexanoate hydrochloride serves as a crucial intermediate in the synthesis of complex molecules. For instance, its use in generating phosphazene derivatives with amino acid esters showcases its applicability in creating polymers with potential biomedical applications due to their thermosensitive properties (Uslu et al., 2017). These derivatives exhibit lower critical solution temperatures near body temperature, hinting at their suitability for drug delivery systems.

Pharmaceutical and Medicinal Chemistry

- A notable application in pharmaceutical synthesis is its transformation into pregabalin, a drug used for neuropathic pain, epilepsy, and generalized anxiety disorder. The enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a process pivotal for pregabalin production, highlights the compound's role in generating therapeutically valuable substances with high purity and yield (Burk et al., 2003).

Agricultural Sciences

- Beyond pharmaceuticals, research has explored its potential in agriculture, particularly as a plant elicitor. The discovery of its analogue, 2-Amino-3-Methylhexanoic Acid, as a natural inducer of plant resistance against temperature stress and pathogens, opens avenues for its analogues, including methyl 2-amino-5-methylhexanoate hydrochloride, to potentially serve similar roles in enhancing crop resilience (Wang et al., 2022).

Biochemical Research

- Its derivatives have been studied for their role in biochemical pathways and reactions. For instance, research into the biochemistry of compounds like methylglyoxal showcases the relevance of structurally related compounds in understanding cellular processes and disease mechanisms (Nemet et al., 2006).

Drug Delivery Systems

- Innovations in transdermal drug delivery systems have also seen the use of related amino acid ester hydrochlorides as permeation enhancers. Studies on novel ionic liquids derived from amino acid esters, including variants of methyl 2-amino-5-methylhexanoate hydrochloride, demonstrate their efficacy in enhancing skin permeation of drugs, offering insights into their role in developing more effective transdermal therapies (Zheng et al., 2020).

Safety And Hazards

“Methyl 2-amino-5-methylhexanoate hydrochloride” is not intended for human or veterinary use1. The specific safety and hazard information is not provided in the search results. However, it is always recommended to handle chemical substances with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection3.

Orientations Futures

The future directions for “Methyl 2-amino-5-methylhexanoate hydrochloride” are not explicitly mentioned in the search results. However, given its use in research, it may have potential applications in various scientific studies.

Propriétés

IUPAC Name |

methyl 2-amino-5-methylhexanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)4-5-7(9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGGWZSZECCTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-methylhexanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2613898.png)

![3-benzyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2613900.png)

![Benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2613901.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate](/img/structure/B2613905.png)

![(E)-3-(furan-2-yl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2613906.png)

![1-[5-(2-Methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B2613908.png)

![7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2613911.png)

![Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate](/img/structure/B2613914.png)

![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2613916.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2613920.png)